molecular formula C8H7ClO2 B3031561 alpha-Hydroxybenzeneacetyl chloride CAS No. 50916-31-9

alpha-Hydroxybenzeneacetyl chloride

Cat. No.: B3031561
CAS No.: 50916-31-9
M. Wt: 170.59 g/mol
InChI Key: PUWQVDWJJCSTLK-UHFFFAOYSA-N
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Description

Alpha-Hydroxybenzeneacetyl chloride, also known as 2-hydroxy-2-phenylacetyl chloride, is an organic compound with the molecular formula C8H7ClO2. It is a derivative of mandelic acid and is characterized by the presence of both a hydroxyl group and an acyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Hydroxybenzeneacetyl chloride can be synthesized through several methods. One common method involves the reaction of mandelic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

C6H5CH(OH)COOH+SOCl2C6H5CH(OH)COCl+SO2+HCl\text{C}_6\text{H}_5\text{CH(OH)COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH(OH)COCl} + \text{SO}_2 + \text{HCl} C6​H5​CH(OH)COOH+SOCl2​→C6​H5​CH(OH)COCl+SO2​+HCl

In this reaction, mandelic acid reacts with thionyl chloride to form this compound, sulfur dioxide, and hydrogen chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxybenzeneacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Amides, esters, and thioesters.

    Oxidation Reactions: Ketones and carboxylic acids.

    Reduction Reactions: Alcohols and aldehydes.

Scientific Research Applications

Alpha-Hydroxybenzeneacetyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It is used in the synthesis of drug candidates and the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Hydroxybenzeneacetyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly reactive and can readily form covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Hydroxybenzeneacetyl chloride is unique due to the presence of both a hydroxyl group and an acyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-hydroxy-2-phenylacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWQVDWJJCSTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965200
Record name Hydroxy(phenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50916-31-9
Record name α-Hydroxybenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50916-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hydroxybenzeneacetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050916319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(phenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-hydroxybenzeneacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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